molecular formula C15H14O4 B6401648 4-(3-Ethoxyphenyl)-2-hydroxybenzoic acid CAS No. 1261997-73-2

4-(3-Ethoxyphenyl)-2-hydroxybenzoic acid

Cat. No.: B6401648
CAS No.: 1261997-73-2
M. Wt: 258.27 g/mol
InChI Key: QYNWPQJBEQQRFC-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound features a phenyl ring substituted with an ethoxy group at the 3-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyphenyl)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized to ensure high yields and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.

    Reduction: The compound can be reduced to form a dihydroxy derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroxy derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Ethoxyphenyl)-2-hydroxybenzoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the ethoxy group and has different chemical properties.

    3-Ethoxybenzoic acid: Lacks the hydroxyl group and has different reactivity.

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the ethoxy group and is widely known for its use in medicine.

Uniqueness

4-(3-Ethoxyphenyl)-2-hydroxybenzoic acid is unique due to the presence of both the ethoxy and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-ethoxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-2-19-12-5-3-4-10(8-12)11-6-7-13(15(17)18)14(16)9-11/h3-9,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNWPQJBEQQRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690017
Record name 3'-Ethoxy-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-73-2
Record name 3'-Ethoxy-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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